molecular formula C13H15N3O2S B6918996 N-[(2R)-1-hydroxybutan-2-yl]-2-pyridin-2-yl-1,3-thiazole-4-carboxamide

N-[(2R)-1-hydroxybutan-2-yl]-2-pyridin-2-yl-1,3-thiazole-4-carboxamide

Cat. No.: B6918996
M. Wt: 277.34 g/mol
InChI Key: TXYTYLCVIZXNEF-SECBINFHSA-N
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Description

N-[(2R)-1-hydroxybutan-2-yl]-2-pyridin-2-yl-1,3-thiazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a hydroxyl group, a pyridine ring, and a thiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[(2R)-1-hydroxybutan-2-yl]-2-pyridin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-2-9(7-17)15-12(18)11-8-19-13(16-11)10-5-3-4-6-14-10/h3-6,8-9,17H,2,7H2,1H3,(H,15,18)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYTYLCVIZXNEF-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1=CSC(=N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)NC(=O)C1=CSC(=N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-1-hydroxybutan-2-yl]-2-pyridin-2-yl-1,3-thiazole-4-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the pyridine ring and the hydroxyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize cost. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-1-hydroxybutan-2-yl]-2-pyridin-2-yl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyridine or thiazole rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce new functional groups to the pyridine or thiazole rings.

Scientific Research Applications

N-[(2R)-1-hydroxybutan-2-yl]-2-pyridin-2-yl-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-[(2R)-1-hydroxybutan-2-yl]-2-pyridin-2-yl-1,3-thiazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyridine derivatives, such as:

  • 2-pyridin-2-yl-1,3-thiazole-4-carboxamide
  • N-[(2R)-1-hydroxybutan-2-yl]-1,3-thiazole-4-carboxamide

Uniqueness

What sets N-[(2R)-1-hydroxybutan-2-yl]-2-pyridin-2-yl-1,3-thiazole-4-carboxamide apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it particularly valuable in research and potential therapeutic applications.

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